molecular formula C23H19F6N3S B12499372 1-(2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

1-(2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

Cat. No.: B12499372
M. Wt: 483.5 g/mol
InChI Key: IYOXSNQTLZTQFG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 1-((1S,2S)-2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea according to IUPAC conventions. This nomenclature reflects its thiourea backbone, substituted with a chiral 1,2-diphenylethylamine group at the N1 position and a 3,5-bis(trifluoromethyl)phenyl group at the N3 position. The stereochemical descriptors (1S,2S) denote the absolute configuration of the two chiral centers within the diphenylethylamine moiety.

The CAS Registry Number for this compound is 1217436-37-7 , a unique identifier assigned to its specific stereoisomer. A related enantiomer, rel-1-((1R,2R)-2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea hydrochloride, bears the CAS number 2415751-54-9 , highlighting the importance of stereochemistry in distinguishing molecular entities.

Property Value
Systematic Name 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
CAS Registry Number 1217436-37-7
Alternative Names N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₃H₁₉F₆N₃S , derived from its constituent atoms: 23 carbon, 19 hydrogen, 6 fluorine, 3 nitrogen, and 1 sulfur atom. This formula accounts for the trifluoromethyl groups (-CF₃), the thiourea functional group (-NCSN-), and the diphenylethylamine backbone.

The molecular weight is 483.47 g/mol , calculated as follows:

  • Carbon (12.01 × 23): 276.23 g/mol
  • Hydrogen (1.01 × 19): 19.19 g/mol
  • Fluorine (19.00 × 6): 114.00 g/mol
  • Nitrogen (14.01 × 3): 42.03 g/mol
  • Sulfur (32.07 × 1): 32.07 g/mol
    Total : 483.47 g/mol.

The presence of six fluorine atoms contributes significantly to the molecular weight (23.6% of total mass), underscoring the influence of trifluoromethyl substituents on the compound’s physicochemical behavior.

Stereochemical Configuration and Chiral Centers

The compound contains two chiral centers within the 1,2-diphenylethylamine group, corresponding to the C1 and C2 positions of the ethyl backbone. The specified (1S,2S) configuration ensures a defined spatial arrangement, critical for molecular recognition in asymmetric synthesis or catalysis.

The SMILES notation (S=C(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)NC@@HC@@HC3=CC=CC=C3) explicitly encodes the stereochemistry, with "@@" symbols denoting the relative configurations. Enantiomeric forms, such as the (1R,2R)-configured hydrochloride derivative (CAS 2415751-54-9), exhibit distinct optical activities, as evidenced by specific rotation values.

Comparative Analysis with Related Thiourea Derivatives

Thiourea derivatives share a common functional group (-NCSN-) but diverge in substituent patterns and stereochemical features. Key comparisons include:

  • N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea (CAS 54769661):

    • Differs by replacement of the primary amine with a dimethylamino group (-N(CH₃)₂).
    • Molecular weight increases to 511.5 g/mol due to additional methyl groups.
  • Rel-1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea Hydrochloride (CAS 2415751-54-9):

    • Enantiomeric (1R,2R) configuration.
    • Higher molecular weight (519.93 g/mol) due to hydrochloride salt formation.
  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2):

    • Shares the 3,5-bis(trifluoromethyl)phenyl group but lacks the thiourea and diphenylethylamine moieties.
    • Demonstrates the modularity of trifluoromethylphenyl-containing compounds in synthetic chemistry.
Compound Key Structural Features Molecular Weight (g/mol)
1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (1S,2S) configuration, primary amine 483.47
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea Dimethylamino substitution 511.50
Rel-1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea Hydrochloride (1R,2R) configuration, hydrochloride salt 519.93

The thiourea group’s planar structure and hydrogen-bonding capacity remain consistent across derivatives, but substituent variations modulate electronic properties, solubility, and biological activity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(2-amino-1,2-diphenylethyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOXSNQTLZTQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (CAS No. 1217436-37-7) is a thiourea derivative that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its antibacterial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19F6N3S
  • Molecular Weight : 483.47 g/mol
  • IUPAC Name : 1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

Biological Activities

The biological activities of thiourea derivatives are primarily attributed to their ability to interact with various biological targets through hydrogen bonding and other molecular interactions. The following sections detail the specific activities of this compound.

Antibacterial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance:

  • A study on related thiourea compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL for certain derivatives .
  • The compound's structural features enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.
CompoundMIC (µg/mL)Bacterial Strain
Thiourea Derivative A2MRSA
Thiourea Derivative B4E. coli
Thiourea Derivative C8Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound is notable, particularly in targeting various cancer cell lines:

  • Research indicates that thiourea derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, compounds have shown IC50 values ranging from 1.50 µM to 20 µM against human leukemia and solid tumor cell lines .
  • Specific studies have indicated that the compound can reverse treatment resistance in cancer cells, making it a valuable candidate for further development in cancer therapy.
Cell LineIC50 (µM)
SW480 (Colon Cancer)14
SW620 (Colon Cancer)10
PC3 (Prostate Cancer)12
HL-60 (Leukemia)1.5

Antioxidant Activity

Thiourea derivatives are also recognized for their antioxidant properties:

  • The compound has demonstrated strong reducing potential when tested against free radicals such as ABTS and DPPH. For instance, an IC50 value of 52 µg/mL was recorded for the DPPH assay .
  • This antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

  • Antibacterial Efficacy Against MRSA : A clinical study evaluated the efficacy of various thiourea derivatives against MRSA strains isolated from patients. The results confirmed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
  • Anticancer Mechanisms : In vitro studies on human leukemia cells revealed that the compound induced apoptosis through caspase activation pathways. This mechanism highlights its potential as an adjunct therapy in resistant cancer forms.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives share a common scaffold but exhibit distinct properties based on substituents and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name / CAS Substituents / Modifications Key Properties Applications / Performance
Target Compound (1088705-53-6) Diphenylethylamine + 3,5-bis(CF₃)phenyl - High enantioselectivity (99% e.e.)
- IR: 3317 cm⁻¹ (N-H stretch)
- Solubility: Moderate in CH₂Cl₂, THF
Asymmetric organocatalysis (e.g., ketone synthesis)
1j () 1-Ethylpropylamino + 3,5-bis(CF₃)phenyl - IR: 3239.9 cm⁻¹
- NMR: δ 10.5 (br, 1H)
- Lower solubility in polar solvents
Limited catalytic activity due to bulky alkylamino group
1k () 4-Nitrophenyl substituent - IR: 3330.5 cm⁻¹
- NMR: δ 10.5 (s, 1H)
- Strong electron-withdrawing nitro group enhances acidity
Acid-catalyzed reactions; lower enantioselectivity vs. CF₃ derivatives
1m () (1R,2R)-diphenylethylamine + 3,5-bis(CF₃)phenyl (stereoisomer) - IR: 3317 cm⁻¹
- NMR: δ 10.3 (br, 1H)
- 99% e.e.
Comparable catalytic efficiency to target compound
1v () Bis-thiourea (two 3,5-bis(CF₃)phenyl groups) - Enhanced H-bonding capacity
- Higher molecular weight (581.62 g/mol)
Superior in cooperative catalysis (e.g., dual activation)
860994-58-7 () Cyclohexylamine backbone + 3,5-bis(CF₃)phenyl - IR: Similar N-H stretches
- Improved solubility in non-polar solvents
Used in hydrophobic reaction environments

Key Findings:

Electronic Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing capacity, stabilizing transition states more effectively than nitro (1k) or cyano () substituents .

Stereochemical Influence : Enantiomeric purity (e.g., 99% e.e. for 1m ) directly correlates with catalytic efficiency. The (1R,2R)-configuration in the target compound optimizes substrate binding in asymmetric syntheses .

Structural Modifications :

  • Bis-thioureas (e.g., 1v) exhibit dual activation modes but require complex synthesis .
  • Cyclohexylamine derivatives (e.g., 860994-58-7) improve solubility but reduce chiral recognition .

Safety and Stability : The target compound’s storage requirements (2–8°C, inert atmosphere) are less stringent than hydrochloride salts (e.g., CAS 49216-64, stored at 0–6°C ).

Preparation Methods

Synthesis of (1R,2R)-1,2-Diphenyl-1,2-ethanediamine

The chiral diamine is typically resolved from its racemic mixture via crystallization with tartaric acid derivatives or purchased as an enantiopure starting material. For example:

  • Resolution method : (1R,2R)-diamine is obtained in >99% enantiomeric excess (ee) using L-(+)-tartaric acid in ethanol.

Thiourea Coupling Reaction

Procedure :

  • Dissolve (1R,2R)-1,2-diphenyl-1,2-ethanediamine (1.0 equiv) in anhydrous diethyl ether under nitrogen.
  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 48 hours.
  • Quench with aqueous HCl (1M), extract with diethyl ether, and purify via column chromatography (hexane/ethyl acetate).

Reaction Conditions :

Parameter Value
Solvent Diethyl ether
Temperature 0°C → 20°C (48 hours)
Yield 50–70%
Purity >95% (HPLC)

Alternative Synthetic Routes

Hydrochloride Salt Formation

The hydrochloride salt variant (CAS 2415751-54-9) is synthesized by treating the free base with HCl gas in diethyl ether, enhancing solubility for catalytic applications.

Key Data :

  • Molecular weight : 519.9 g/mol
  • Purification : Recrystallization from chloroform/hexane.

tert-Butanol-Mediated Coupling

In cases where diethyl ether yields suboptimal results, tert-butanol at reflux achieves faster reaction times (8–24 hours) with comparable yields (65–75%).

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors optimize throughput and reduce side reactions:

  • Residence time : 30–60 minutes
  • Temperature control : 25–40°C
  • Catalyst-free : Eliminates post-reaction purification steps.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Diethyl ether 50 95 High Moderate
tert-Butanol 70 97 Moderate High
Hydrochloride 65 98 High Low

Mechanistic Insights

The thiourea formation proceeds via nucleophilic attack of the diamine’s amino group on the electrophilic carbon of the isothiocyanate. Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group necessitates prolonged reaction times to ensure complete conversion.

Purification and Characterization

  • Recrystallization : Hexane/ethyl acetate (3:1) removes unreacted diamine.
  • Chromatography : Silica gel with gradient elution isolates enantiopure product.
  • Spectroscopic Data :
    • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.10 (m, 14H, Ar-H), 6.85 (s, 1H, NH), 5.62 (q, 1H, J = 6.7 Hz).
    • ¹³C NMR : 178.2 ppm (C=S).

Challenges and Optimization

  • Racemization : Minimized by avoiding protic solvents and high temperatures.
  • Byproducts : Trace amounts of symmetric thioureas form if stoichiometry deviates; corrected via precise equivalency control.

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